molecular formula C11H13NO4 B3027975 Ethyl (S)-7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate CAS No. 1445865-57-5

Ethyl (S)-7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate

Cat. No. B3027975
CAS RN: 1445865-57-5
M. Wt: 223.22 g/mol
InChI Key: SMFGCRCXOJAUTP-VIFPVBQESA-N
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Description

Ethyl (S)-7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the indolizidine alkaloid family and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

  • Chemical Synthesis and Derivative Formation:

    • A study by Mmutlane, Harris, and Padwa (2005) demonstrated the use of related indolizinone compounds in the synthesis of various chemically complex structures through reactions like palladium-mediated C-N coupling and intramolecular Heck cyclization (Mmutlane, Harris, & Padwa, 2005).
  • Potential Anticancer Applications:

    • Research by Gaber et al. (2021) explored the synthesis of quinoline derivatives, highlighting their significant anticancer activity against breast cancer cell lines, which suggests potential therapeutic applications for similar compounds (Gaber et al., 2021).
  • Antimicrobial Properties:

    • A study by Amirov et al. (2019) indicated the antimicrobial activity of synthesized compounds related to Ethyl (S)-7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate, emphasizing the potential for developing new antimicrobial agents (Amirov et al., 2019).
  • Synthesis of Complex Heterocycles:

    • The research by Klintworth et al. (2021) involved the cyclization of enaminones to produce compounds including tetrahydroindolizines, demonstrating the compound's utility in synthesizing complex heterocyclic structures (Klintworth et al., 2021).
  • Regioselective Synthesis Applications:

    • Hanzlowsky et al. (2003) reported on the regioselective synthesis of pyrazolecarboxylates from related compounds, highlighting the precision achievable in chemical reactions involving these types of molecules (Hanzlowsky et al., 2003).
  • Diverse Chemical Transformations:

    • Pryadeina et al. (2008) investigated the reaction of ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates with thiazolylhydrazines, leading to the formation of ethyl 1-thiazolyl-5-fluoroalkyl-1H-pyrazole-4-carboxylates. This study exemplifies the diverse chemical transformations achievable with these compounds (Pryadeina et al., 2008).

properties

IUPAC Name

ethyl (3S)-7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-2-16-11(15)9-4-3-7-5-8(13)6-10(14)12(7)9/h5-6,9,13H,2-4H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFGCRCXOJAUTP-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=CC(=CC(=O)N12)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCC2=CC(=CC(=O)N12)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl (S)-7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate
Reactant of Route 2
Ethyl (S)-7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate
Reactant of Route 3
Ethyl (S)-7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate
Reactant of Route 4
Ethyl (S)-7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate
Reactant of Route 5
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Ethyl (S)-7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate
Reactant of Route 6
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Reactant of Route 6
Ethyl (S)-7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate

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